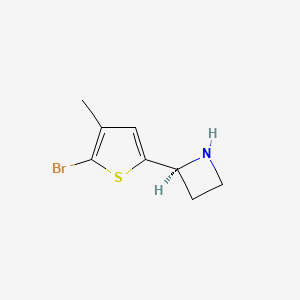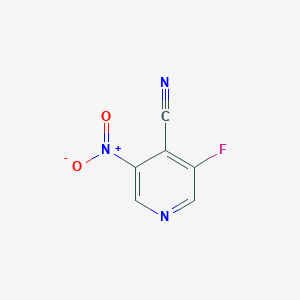
3-Fluoro-5-nitroisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-nitroisonicotinonitrile is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 3-position, a nitro group at the 5-position, and a nitrile group at the 1-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitroisonicotinonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated pyridine derivative. For instance, starting from 3-fluoropyridine, nitration can be performed using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. Subsequently, the nitrile group can be introduced through a cyanation reaction using reagents such as copper(I) cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and cyanation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-nitroisonicotinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 3-Fluoro-5-aminoisonicotinonitrile.
Oxidation: 3-Fluoro-5-nitroisonicotinic acid or its amide derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-nitroisonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-nitroisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and reach its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-nitropyridine: Similar structure but lacks the nitrile group.
5-Nitroisonicotinonitrile: Similar structure but lacks the fluorine atom.
3-Fluoroisonicotinonitrile: Similar structure but lacks the nitro group.
Uniqueness
3-Fluoro-5-nitroisonicotinonitrile is unique due to the combination of the fluorine, nitro, and nitrile groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C6H2FN3O2 |
|---|---|
Molekulargewicht |
167.10 g/mol |
IUPAC-Name |
3-fluoro-5-nitropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H2FN3O2/c7-5-2-9-3-6(10(11)12)4(5)1-8/h2-3H |
InChI-Schlüssel |
TYEJZLOCXMTSCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)F)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




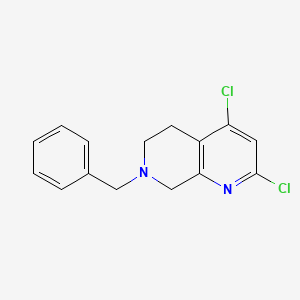
![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
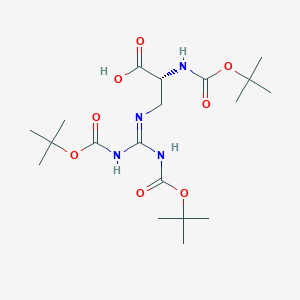
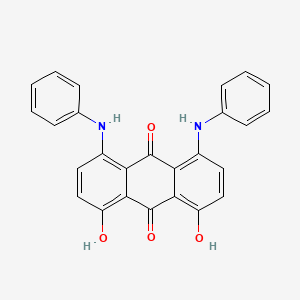
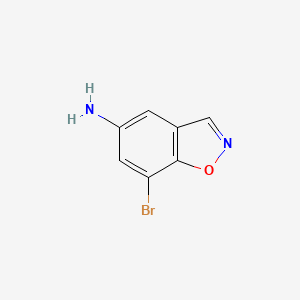
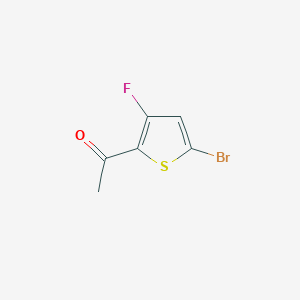
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)

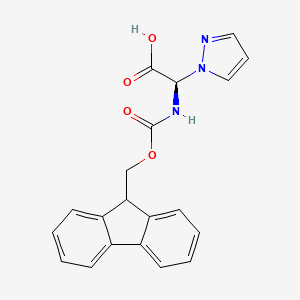
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
